![molecular formula C12H11N3O5S B1399088 4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1403233-68-0](/img/structure/B1399088.png)
4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
Overview
Description
4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C12H11N3O5S and its molecular weight is 309.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tetrel Bonding Interactions
4,5-Dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate and its derivatives are utilized in the study of π-hole tetrel bonding interactions. These interactions are crucial in the formation of self-assembled dimers in solid state, as evidenced in synthesized triazole derivatives with α-ketoester functionality. This research is significant for understanding molecular self-assembly and the nucleophilic/electrophilic nature of groups influenced by ring substituents, which are analyzed through Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules (Ahmed et al., 2020).
Antifungal Agents
Compounds containing the 4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate structure have been synthesized and evaluated for their potential as antifungal agents. This includes studies on novel triazol compounds with a thiophen ring, providing valuable insights into their antimicrobial properties and potential applications in addressing fungal infections (Ünver et al., 2010).
Corrosion Inhibition
Another significant application of these derivatives is in the field of corrosion inhibition. Novel triazole derivatives, such as OxTDC, have been studied for their effectiveness as anticorrosion agents for mild steel in acidic environments. Research includes evaluating the optimal concentrations and temperature range for the best corrosion inhibiting effect, elucidating the adsorption mode of these compounds, and understanding their interaction with metal surfaces through molecular simulations and quantum mechanics computations (Rahmani et al., 2019).
Antimicrobial Evaluation
The antimicrobial evaluation of various triazole derivatives including the 4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate structure has been a significant area of research. These studies contribute to the understanding of the antibacterial and antifungal properties of these compounds, providing a basis for further research and potential therapeutic applications (Kumar et al., 2010).
properties
IUPAC Name |
dimethyl 1-(2-oxo-2-thiophen-2-ylethyl)triazole-4,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S/c1-19-11(17)9-10(12(18)20-2)15(14-13-9)6-7(16)8-4-3-5-21-8/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVABYHIYOAGWHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC(=O)C2=CC=CS2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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